Cas no 177086-99-6 (2-Nonyn-1-amine)

2-Nonyn-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-Nonyn-1-amine

- 177086-99-6

- AKOS006342167

- SCHEMBL3620425

- 1-Amino-2-nonyne

- non-2-yn-1-amine

- F86780

- MFCD19205119

- SY320037

-

- インチ: InChI=1S/C9H17N/c1-2-3-4-5-6-7-8-9-10/h2-6,9-10H2,1H3

- InChIKey: ICGFZTGLBVXLHK-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 139.136099547Da

- どういたいしつりょう: 139.136099547Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 115

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

2-Nonyn-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY320037-5g |

1-Amino-2-nonyne |

177086-99-6 | >95% | 5g |

¥8500.00 | 2024-08-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY320037-0.1g |

1-Amino-2-nonyne |

177086-99-6 | >95% | 0.1g |

¥893.00 | 2024-08-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY320037-1g |

1-Amino-2-nonyne |

177086-99-6 | >95% | 1g |

¥3350.00 | 2024-08-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY320037-0.25g |

1-Amino-2-nonyne |

177086-99-6 | >95% | 0.25g |

¥1340.00 | 2024-08-09 |

2-Nonyn-1-amine 関連文献

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

2-Nonyn-1-amineに関する追加情報

Introduction to 2-Nonyn-1-Amine (CAS No. 177086-99-6)

2-Nonyn-1-Amine, also known by its CAS number CAS No. 177086-99-6, is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of alkyne amines, which are characterized by the presence of both alkyne and amine functional groups. The combination of these groups makes 2-nonynylamine highly versatile, enabling it to participate in a wide range of chemical reactions and find utility in industries such as pharmaceuticals, materials science, and electronics.

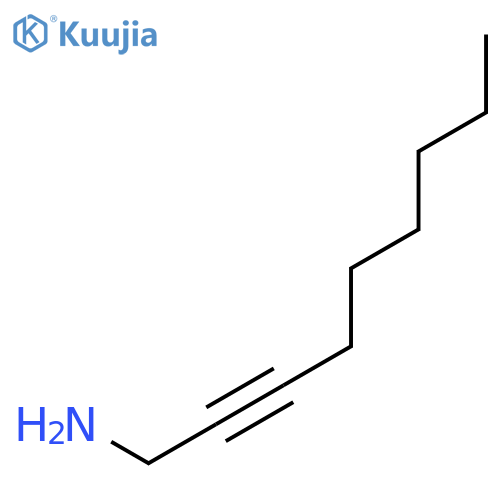

The molecular structure of 2-nonynylamine consists of a nine-carbon chain with an alkyne group (-C≡C-) located at the second position and an amine group (-NH₂) at the first position. This configuration imparts the compound with unique electronic and steric properties, making it an attractive candidate for various synthetic transformations. Recent studies have highlighted its role as a key intermediate in the synthesis of complex molecules, including those with potential therapeutic applications.

In terms of physical properties, 2-nonynylamine is typically a colorless liquid with a boiling point around 85°C under standard atmospheric pressure. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it convenient for use in laboratory settings. However, its reactivity towards nucleophilic addition reactions necessitates careful handling to prevent unwanted side reactions.

One of the most promising applications of 2-nonynylamine lies in its use as a building block for the synthesis of advanced materials. Researchers have explored its ability to form stable covalent bonds with other functional groups, leading to the development of novel polymers and coatings with enhanced mechanical and thermal properties. For instance, recent studies have demonstrated that incorporating nonynylamine derivatives into polymer matrices can significantly improve their resistance to environmental factors such as UV radiation and temperature fluctuations.

Beyond materials science, 2-nonynylamine has also found applications in the pharmaceutical industry. Its ability to act as a chelating agent has made it valuable in the synthesis of metalloorganic compounds, which are critical components in drug delivery systems and diagnostic agents. Furthermore, its role as a precursor in the synthesis of bioactive molecules has opened new avenues for drug discovery research.

The synthesis of CAS No. 177086-99-6 typically involves the reaction of terminal alkynes with ammonia or ammonium salts under catalytic conditions. Recent advancements in catalytic chemistry have enabled more efficient and selective methods for producing this compound, reducing production costs and improving yields. These developments have further cemented its position as an essential intermediate in organic synthesis.

In conclusion, 2-nonynylamine, or CAS No. 177086-99-6, is a multifaceted compound with a wide range of applications across various industries. Its unique chemical properties, combined with recent advancements in synthetic methodologies, continue to drive innovation and exploration into its potential uses. As research progresses, it is anticipated that this compound will play an even more pivotal role in shaping future technologies and therapeutic solutions.

177086-99-6 (2-Nonyn-1-amine) 関連製品

- 718632-48-5(5'-Tert-Butyl 2'-ethyl)

- 942069-11-6((5z,8z,11z,14z)-20-hydroxy-n-(2-hydroxyethyl)-5,8,11,14-icosatetr Aenamide)

- 1012057-52-1(N4-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine)

- 1504916-37-3(1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one)

- 1248140-11-5(3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid)

- 2228689-77-6(2-(2-chloro-5-nitrophenyl)-3,3,3-trifluoropropan-1-amine)

- 2227782-03-6((1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-ol)

- 1965309-04-9(3-Oxazol-2-yl-3-oxo-propionic acid tert-butyl ester)

- 2168849-07-6(3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ylmethanesulfonamide)

- 2137537-38-1(4-{(4-cyclopropyloxolan-3-yl)aminomethyl}-2-nitrophenol)